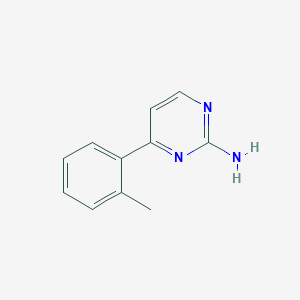
2-Ethyl-3,5-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is primarily used in the agricultural industry as a herbicide, where it helps control the growth of unwanted plants by inhibiting cell division in the roots and shoots of weeds .
Méthodes De Préparation
The synthesis of 2-Ethyl-3,5-dinitroaniline typically involves the nitration of aniline derivatives. One common method is the reaction of 2-ethyl aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aniline ring .
Industrial production methods often involve large-scale nitration processes, where the reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
2-Ethyl-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 2-ethyl-3,5-diaminoaniline, while substitution reactions can produce a variety of substituted aniline derivatives .
Applications De Recherche Scientifique
2-Ethyl-3,5-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and other agrochemicals.
Biology: The compound’s herbicidal properties make it a valuable tool for studying plant physiology and the mechanisms of cell division.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly those targeting cell division and growth.
Mécanisme D'action
The primary mechanism of action of 2-Ethyl-3,5-dinitroaniline involves the disruption of microtubule formation during cell division. The compound binds to tubulin proteins, preventing the assembly of microtubules, which are essential for chromosome segregation and cell division. This inhibition leads to the arrest of cell division, ultimately causing the death of the target plant cells .
Comparaison Avec Des Composés Similaires
2-Ethyl-3,5-dinitroaniline is part of the broader class of dinitroaniline herbicides, which includes compounds such as pendimethalin, trifluralin, and oryzalin. These compounds share a similar mechanism of action but differ in their specific chemical structures and applications. For example:
Pendimethalin: Widely used for pre-emergence control of annual grasses and broadleaf weeds.
Trifluralin: Known for its effectiveness in controlling a wide range of weed species in various crops.
Oryzalin: Primarily used in ornamental plantings and non-crop areas.
The uniqueness of this compound lies in its specific substitution pattern and its particular efficacy in certain agricultural applications .
Propriétés
Numéro CAS |
741250-63-5 |
|---|---|
Formule moléculaire |
C8H9N3O4 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
2-ethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-2-6-7(9)3-5(10(12)13)4-8(6)11(14)15/h3-4H,2,9H2,1H3 |
Clé InChI |
BGNDEPVCCNWEMM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)







